molecular formula C23H21N3O3S2 B2876507 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 561296-44-4

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2876507
CAS No.: 561296-44-4
M. Wt: 451.56
InChI Key: ZPIPRWKDNSUTQV-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a furan-2-yl substituent at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a sulfanyl-linked acetamide moiety substituted with a 2-phenylethyl group. Its molecular formula is C₂₄H₂₂N₄O₃S₂, with a molecular weight of 490.59 g/mol (calculated).

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-12-26-22(28)20-17(18-9-6-13-29-18)14-30-21(20)25-23(26)31-15-19(27)24-11-10-16-7-4-3-5-8-16/h2-9,13-14H,1,10-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPRWKDNSUTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O3S2C_{23}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 451.56 g/mol. It features a complex structure that includes a furan ring, thieno[2,3-d]pyrimidine core, and a phenylethyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56 g/mol
IUPAC NameThis compound
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on related thienopyrimidine derivatives demonstrated their efficacy against various Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Staphylococcus aureus .

The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating potent antibacterial activity. For instance:

CompoundMIC (µg/mL)Target Organisms
Compound 4c8E. coli
Compound 5e16S. aureus
Compound 5g12M. tuberculosis

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors due to its structural components. The thienopyrimidine core is thought to play a critical role in binding to molecular targets involved in bacterial metabolism and replication .

Case Studies and Research Findings

Several studies have investigated the biological activities of thieno[2,3-d]pyrimidine derivatives:

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antibacterial and antimycobacterial activities. The results indicated that modifications at specific positions on the thienopyrimidine structure significantly influenced antimicrobial potency .
    • Example : Compounds with an amido or imino side chain at position 3 showed enhanced activity against M. tuberculosis, with some compounds achieving MIC values as low as 8 µg/mL.
  • Toxicity Assessment : Toxicity evaluations using hemolytic assays revealed that many potent derivatives were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()

  • Key Differences :
    • Substitution at the furan ring (5-methylfuran vs. unsubstituted furan).
    • Acetamide tail: 2-methylphenyl vs. 2-phenylethyl.

TRPA1 Inhibitors ()

Boehringer Ingelheim’s 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives share the thienopyrimidine core but differ in substituents:

  • Activity: Designed as TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors for pain and inflammation.
  • Structural Divergence : The target compound lacks the specific substituents (e.g., halogenated aryl groups) reported in patent claims for TRPA1 inhibition, suggesting divergent therapeutic targets .

Sulfanyl-Linked Acetamides with Anti-Exudative Activity

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives ()

  • Structural Similarities: Sulfanyl bridge connecting heterocyclic core (triazole vs. thienopyrimidine). Furan-2-yl substituent.
  • Pharmacological Data :
    • Anti-exudative activity in rats at 10 mg/kg , comparable to diclofenac sodium (8 mg/kg).
    • Substitutions on the acetamide phenyl ring (e.g., halogens, methoxy) enhance activity. The target compound’s 2-phenylethyl group may improve binding affinity due to increased hydrophobicity .

Antimicrobial Thienopyrimidinones

N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides ()

  • Activity : Moderate antimicrobial effects against Staphylococcus aureus (MIC: 8–16 µg/mL).
  • Key Contrasts :
    • The target compound’s allyl and phenylethyl groups replace methyl and carboxamide substituents, which may alter microbial target specificity .

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